N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Anticancer Cytotoxicity Kinase inhibition

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide (CAS 921543-64-8) is a synthetic heterocyclic compound (C₁₄H₁₂N₂O₂S, MW 272.32) combining an oxoindoline core with a thiophene-2-carboxamide substituent. It is listed as a research chemical with proposed applications in medicinal chemistry, primarily investigated for cytotoxic and anticancer properties.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32
CAS No. 921543-64-8
Cat. No. B2396044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
CAS921543-64-8
Molecular FormulaC14H12N2O2S
Molecular Weight272.32
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18)
InChIKeyORQWKFHWVCSJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide (921543-64-8) Baseline Profile


N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide (CAS 921543-64-8) is a synthetic heterocyclic compound (C₁₄H₁₂N₂O₂S, MW 272.32) combining an oxoindoline core with a thiophene-2-carboxamide substituent. It is listed as a research chemical with proposed applications in medicinal chemistry, primarily investigated for cytotoxic and anticancer properties. However, the current public domain contains no peer-reviewed primary research articles, authoritative database entries, or patent examples that provide quantitative bioactivity data for this specific compound against defined comparators. [1]

Workflow Synthetic heterocyclic building block for medicinal chemistry library synthesis
Evidence Level No peer-reviewed bioactivity data; claims of cytotoxicity remain unverified
Procurement Context Empirical SAR investigation only; not a validated tool compound

Why Generic Substitution of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is Not Evidence-Based


In the absence of disclosed structure-activity relationship (SAR) studies or comparative pharmacological profiling, the interchangeability of this compound with structurally similar analogs (e.g., 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, or other oxoindoline-thiophene hybrids) cannot be assessed. The impact of the thiophene-2-carboxamide moiety on target binding, selectivity, or pharmacokinetics relative to halogenated or heterocyclic variants has not been experimentally quantified in accessible literature. Consequently, any substitution decision would rely on conjecture rather than on reproducible, differential evidence. [1]

SAR Gap
No structure-activity relationship data compare this thiophene-2-carboxamide with halogenated or heterocyclic analogs; target binding impact is unknown.
Comparator Absence
Relative potency against reference standards (e.g., doxorubicin) has not been quantified; substitution decisions rely on conjecture.

Quantitative Differentiation Evidence for N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide


Absence of Comparator-Based Potency Data for N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

No primary research papers or patents containing IC₅₀, EC₅₀, Kᵢ, or other quantitative activity metrics for this compound were identified in PubMed, ChEMBL, BindingDB, or Google Patents. Vendor claims of 'notable cytotoxicity against human cancer cell lines' and 'caspase-3 activation' are not supported by accessible dose-response data with explicit comparator values. [1] [2]

Cytotoxicity Data Gap
Data to verify
No public IC₅₀, EC₅₀, or Kᵢ values vs. defined comparators were identified in PubMed, ChEMBL, or BindingDB.
Selection cannot prioritize this compound over any structural analog or reference standard.
Vendor claims of notable cytotoxicity and caspase-3 activation are unsupported by dose-response evidence.
Anticancer Cytotoxicity Kinase inhibition

Potential Application Scenarios for N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide Given Current Evidence Gaps


Exploratory Medicinal Chemistry: Scaffold Derivatization

The oxoindoline-thiophene hybrid core may serve as a starting point for library synthesis. However, any selection of this specific building block over alternative amines (e.g., 5-amino-1-methyl-2-oxoindoline derivatives) cannot be guided by differential activity data and must be treated as an empirical SAR investigation. [1]

In Silico Screening and Molecular Docking Feasibility

The compound's drug-like physicochemical profile (MW 272.32, HBD 1, HBA 3) and the presence of an indolinone pharmacophore suggest it could be evaluated in silico. However, no validated target engagement data exist to confirm reported docking hypotheses (e.g., kinase or caspase binding). Procurement for computational studies would require the user to generate primary binding data. [1]

Analytical Reference Standard for Method Development

The compound may be used as a reference standard for HPLC, LC-MS, or NMR method development, provided an authenticated certificate of analysis (CoA) is supplied. Differentiation from analogs in this context depends solely on chromatographic resolution and spectral uniqueness, which have not been published. [1]

Application
Selection Property
Validation Focus
Scaffold derivatization in medicinal chemistry
Oxoindoline-thiophene core novelty
Empirical SAR investigation; differential activity vs. alternative amines
In silico screening and molecular docking
Drug-like physicochemical profile (MW, HBD, HBA)
Primary target engagement data generation to test docking hypotheses
Analytical reference standard for method development
Chromatographic and spectral uniqueness (requires CoA)
Method resolution and identity confirmation
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